molecular formula C13H18N4O2 B12295308 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate CAS No. 60168-84-5

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate

Katalognummer: B12295308
CAS-Nummer: 60168-84-5
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: IRNGTMOQEBWMAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5,7-Tetraazatricyclo[33113,7]decane, monobenzoate is a chemical compound with the molecular formula C13H18N4O2 It is known for its unique tricyclic structure, which includes four nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate typically involves the reaction of benzoic acid with 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane. The reaction is carried out under controlled conditions to ensure the formation of the desired monobenzoate product. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used.

    Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.

    Medicine: The compound’s potential therapeutic properties are explored for the development of new medications.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate can be compared with other similar compounds, such as:

    1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane: The parent compound without the benzoate group.

    1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, dibenzoate: A similar compound with two benzoate groups.

    1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monohydrochloride: A compound with a hydrochloride group instead of a benzoate group.

The uniqueness of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate lies in its specific chemical structure and the presence of the benzoate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

60168-84-5

Molekularformel

C13H18N4O2

Molekulargewicht

262.31 g/mol

IUPAC-Name

benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2

InChI-Schlüssel

IRNGTMOQEBWMAG-UHFFFAOYSA-N

Kanonische SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.